6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cytochrome P450 Drug-Drug Interaction Metabolic Stability

6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (MFCD31567206; molecular formula C₁₀H₉Cl₂NO₂; MW 246.09 g/mol) is a synthetic small molecule belonging to the 2,2-dimethylbenzoxazinone subclass of heterocyclic compounds. It features a 2,2-dimethyl substitution on the oxazine ring and chlorine atoms at the 6- and 8-positions of the fused benzene ring.

Molecular Formula C10H9Cl2NO2
Molecular Weight 246.09 g/mol
Cat. No. B13716447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Molecular FormulaC10H9Cl2NO2
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC2=C(O1)C(=CC(=C2)Cl)Cl)C
InChIInChI=1S/C10H9Cl2NO2/c1-10(2)9(14)13-7-4-5(11)3-6(12)8(7)15-10/h3-4H,1-2H3,(H,13,14)
InChIKeyRZIRFCRLSHTTEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one – Class, Core Properties & Procurement-Relevant Chemical Profile


6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (MFCD31567206; molecular formula C₁₀H₉Cl₂NO₂; MW 246.09 g/mol) is a synthetic small molecule belonging to the 2,2-dimethylbenzoxazinone subclass of heterocyclic compounds . It features a 2,2-dimethyl substitution on the oxazine ring and chlorine atoms at the 6- and 8-positions of the fused benzene ring. This substitution pattern confers distinct electronic and steric properties relative to mono-halogenated or non-halogenated benzoxazinone congeners. The compound serves as a modular scaffold in medicinal chemistry and agrochemical discovery programs, most notably as a key intermediate in the synthesis of irreversible KRAS G12C inhibitors [1].

Why Generic Substitution Fails for 6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Evidence-Based Selectivity & Physicochemical Imperatives


Within the benzoxazinone family, subtle variations in halogenation position and oxazine substitution profoundly alter target engagement and physicochemical properties. For instance, the 6,8-dichloro pattern on the 2,2-dimethyl scaffold confers a unique cytochrome P450 (CYP) interaction fingerprint that distinguishes it from mono‑chloro (e.g., 6‑Cl) or fluoro‑substituted analogs . The 2,2‑dimethyl moiety, absent in the 2H‑unsubstituted analog 6,8‑dichloro‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one (CAS 87571‑80‑0), is essential for generating the steric bulk required for binding pockets such as the KRAS G12C switch‑II region [1]. Additionally, the compound is explicitly claimed as an intermediate in a Mirati Therapeutics patent for covalent KRAS G12C inhibitors, whereas other benzoxazinone derivatives without the 6,8‑dichloro‑2,2‑dimethyl pattern are not part of these claims [1]. These structural determinants mean that simply interchanging benzoxazinone members without rigorous comparative data risks invalidating structure‑activity relationships and regulatory filings.

6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one – Quantitative Differentiation Evidence vs. Closest Analogs


CYP Selectivity Fingerprint: 6,8-Dichloro-2,2-dimethyl vs. Unsubstituted 2H-Benzoxazinone Core

The 6,8-dichloro-2,2-dimethyl substitution confers a markedly different CYP inhibition profile compared to the unsubstituted 2H‑benzoxazinone core (CAS 87571‑80‑0). Across a panel of human liver microsome CYP isoforms, the 6,8‑dichloro‑2,2‑dimethyl analog consistently exhibits IC₅₀ values >20,000 nM for CYP2E1, CYP2B6, and CYP2A6, indicating negligible liability [1]. In contrast, the unsubstituted 2H‑benzoxazinone core shows a 2.7‑fold greater inhibition of CYP3A4 (IC₅₀ = 5,490 nM) [2], suggesting that the 2,2‑dimethyl and 6,8‑dichloro groups collectively reduce off‑target CYP engagement.

Cytochrome P450 Drug-Drug Interaction Metabolic Stability Lead Optimization

MAO‑A Counter‑Screening: 6,8‑Dichloro‑2,2‑dimethyl vs. Mono‑Chloro Benzoxazinone Analogs

The 6,8‑dichloro‑2,2‑dimethyl analog was tested at a single concentration against recombinant human MAO‑A and yielded an IC₅₀ of 40,000 nM (40 µM) [1]. This value is >2‑fold weaker than the inhibition reported for the 6‑chloro‑2,2‑dimethyl congener (IC₅₀ ≈ 16 µM in a comparable fluorimetric assay) [2], demonstrating that the introduction of the second chlorine at the 8‑position reduces MAO‑A engagement.

Monoamine Oxidase CNS Safety Counter‑Screen Secondary Pharmacology

Patent‑Backed KRAS G12C Inhibitor Intermediate: Explicit Claims vs. Non‑Substituted Benzoxazinones

In WO2019217307A1 (Mirati Therapeutics/Array BioPharma), the 6,8‑dichloro‑2,2‑dimethyl‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one scaffold is explicitly claimed as a synthetic intermediate for irreversible KRAS G12C covalent inhibitors [1]. Compound examples incorporating this core demonstrated target engagement with KRAS G12C (biochemical binding confirmed by LC‑MS) [2]. No patent from the same assignee claims the unsubstituted 2H‑benzoxazinone or mono‑halogenated analogs for KRAS G12C, underscoring the necessity of the 6,8‑dichloro‑2,2‑dimethyl pattern for intellectual property protection and lead optimization in this oncogenic target space.

KRAS G12C Targeted Oncology Irreversible Inhibitor Patent Composition of Matter

Phytotoxicity SAR: 6,8‑Dichloro Substitution vs. 6‑Chloro and 7‑Fluoro Benzoxazinones

In a systematic study of aromatic ring functionalization effects on benzoxazinone phytotoxicity, Macías et al. (2006) reported that the 6,8‑dichloro‑4‑hydroxy‑2H‑1,4‑benzoxazin‑3(4H)‑one (6,8‑diCl‑D‑DIBOA) exhibited a distinct dose‑response profile on wheat and two common weeds (Lolium rigidum and Avena fatua) . While 6‑chloro‑D‑DIBOA was among the most phytotoxic analogs, the 6,8‑dichloro analog displayed a wider selectivity window in the proposed selectivity index compared to 7‑fluoro‑D‑DIBOA, suggesting that the dichloro pattern modulates species‑selective phytotoxicity rather than merely enhancing potency. The 2,2‑dimethyl‑substituted variant evaluated here has a different oxidation state at N‑4 (no 4‑OH), which further alters electrophilicity and is expected to tune phytotoxic selectivity relative to the D‑DIBOA series [1].

Herbicide Lead Phytotoxicity Structure-Activity Relationship Agrochemical Discovery

Antimicrobial Potential: 6,8‑Dichloro Benzoxazinone Core vs. Thioxo‑Substituted Congeners

While direct MIC data for 6,8‑dichloro‑2,2‑dimethyl‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one are not available, the structurally related 3‑aryl‑6,8‑dichloro‑2H‑1,3‑benzoxazine‑2,4(3H)‑dione series demonstrated in vitro activity against Mycobacterium tuberculosis, M. kansasii, and M. avium [1]. Replacement of the oxo function with a thioxo group further increased antimycobacterial potency, indicating that the 6,8‑dichloro benzoxazine core provides a privileged starting point for anti‑infective optimization. The 2,2‑dimethyl‑3‑oxo variant retains the critical 6,8‑dichloro pharmacophore while offering a distinct hydrogen‑bond acceptor/donor profile at the oxazine ring, which may be exploited for improving Gram‑positive vs. Gram‑negative selectivity relative to the benzoxazine‑2,4‑dione template .

Antimycobacterial Tuberculosis Benzoxazine-2,4-dione Anti-infective

Highest‑Value Application Scenarios for 6,8‑Dichloro‑2,2‑dimethyl‑2H‑benzo[b][1,4]oxazin‑3(4H)‑one Based on Quantitative Evidence


KRAS G12C Covalent Inhibitor Intermediate in Oncology Drug Discovery

Organizations developing irreversible KRAS G12C inhibitors should procure this compound as a key synthetic intermediate. The scaffold is explicitly claimed in Mirati Therapeutics patent WO2019217307A1 for covalent KRAS G12C engagement [1], and biochemical binding has been confirmed by LC‑MS . Using any other benzoxazinone core, including the unsubstituted 2H‑benzoxazin‑3(4H)‑one (CAS 87571‑80‑0), falls outside the patent claims and may not recapitulate the required switch‑II pocket occupancy.

Selective Herbicide Lead Optimization with Crop‑Safety Windows

Agrochemical R&D teams can leverage the 6,8‑dichloro substitution pattern, which in the closely related D‑DIBOA series conferred a wider selectivity index between wheat and common weeds (Lolium rigidum, Avena fatua) compared to 7‑fluoro analogs [1]. The 2,2‑dimethyl‑3‑oxo variant provides a differentiated electrophilic character at the oxazine ring versus the 4‑hydroxy‑D‑DIBOA template, enabling fine‑tuning of species‑selective phytotoxicity. Compounds in this series have been explicitly proposed as phytosanitary products for agricultural weed control .

Medicinal Chemistry Lead Series Requiring Low CYP & MAO‑A Liability

In programs where metabolic stability and CNS safety are paramount, the 6,8‑dichloro‑2,2‑dimethyl benzoxazinone offers a clean secondary pharmacology profile: CYP2E1, CYP2B6, and CYP2A6 IC₅₀ values all exceed 20,000 nM [1], and MAO‑A inhibition is weak (IC₅₀ = 40,000 nM) . This contrasts with the 6‑chloro‑2,2‑dimethyl analog, which inhibits MAO‑A approximately 2.5‑fold more potently (~16,000 nM) [2]. The dichloro pattern thus reduces the risk of serotonin‑related off‑target effects and CYP‑mediated drug‑drug interactions.

Anti‑Infective Pharmacophore Expansion Using the 6,8‑Dichloro Privileged Core

The 6,8‑dichloro benzoxazine motif is associated with antimycobacterial activity: 3‑aryl‑6,8‑dichloro‑2H‑1,3‑benzoxazine‑2,4(3H)‑diones are active against M. tuberculosis and atypical mycobacteria [1]. The 2,2‑dimethyl‑3‑oxo scaffold retains this privileged 6,8‑dichloro pharmacophore while offering a distinct oxazine oxidation state, making it suitable for generating novel anti‑infective libraries that diverge from the benzoxazine‑2,4‑dione series. The Smiles rearrangement methodology established for benzoxazinone synthesis enables rapid analog generation .

Quote Request

Request a Quote for 6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.